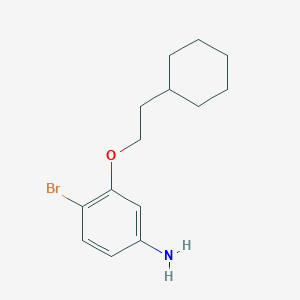
4-Bromo-3-(2-cyclohexylethoxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(2-cyclohexylethoxy)aniline consists of a bromine-substituted aniline ring attached to a cyclohexylethoxy group. The bromine atom is positioned at the 4-position of the aniline ring, and the cyclohexylethoxy moiety is connected to the nitrogen atom. The hydrochloride salt form enhances solubility and stability .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Bromo-3-(2-cyclohexylethoxy)aniline is a compound that may be involved in the synthesis of complex organic molecules, such as oligomers and polymers. For example, the facile synthesis and crystallographic analysis of brominated oligo(N-phenyl-m-aniline)s highlight the potential of brominated anilines in forming structures with unique geometries and redox properties, which could be relevant for materials science and electronics (Ito et al., 2002). The synthesis of quinoxaline derivatives also demonstrates the reactivity of aniline derivatives in producing compounds with potential applications in pharmaceuticals and dyes (Ahmad et al., 1965).
Material Science and Electronics
The study of vibrational analysis and electronic properties of brominated anilines, such as 4-bromo-3-(trifluoromethyl)aniline, provides insights into the impact of bromination on the molecular structure and potential applications in nonlinear optical (NLO) materials. These materials are crucial for developing optical and electronic devices due to their ability to alter light properties (Revathi et al., 2017).
Organic Chemistry and Catalysis
In organic synthesis, brominated anilines serve as intermediates in the construction of complex molecules. For instance, the synthesis of 4-bromo-3-methylanisole for dye production illustrates the use of brominated anilines in creating valuable industrial chemicals. This process emphasizes the importance of selective bromination reactions in organic synthesis and the production of dyes for thermal papers (Xie et al., 2020).
Advanced Synthesis Techniques
Transition metal-free methods for synthesizing meta-bromo- and meta-trifluoromethylanilines showcase innovative approaches to forming anilines with unique substitution patterns. These methods highlight the evolution of synthetic strategies toward more sustainable and metal-free processes, which is crucial for environmental safety and green chemistry (Staudt et al., 2022).
Propriétés
IUPAC Name |
4-bromo-3-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXMRIGOSQRNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


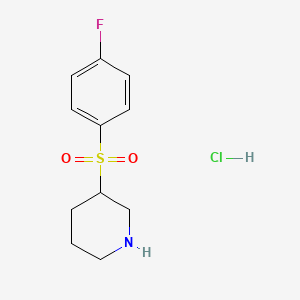
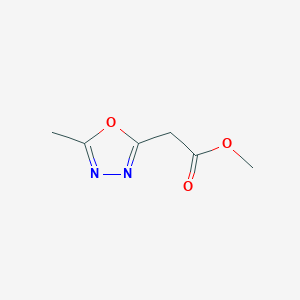
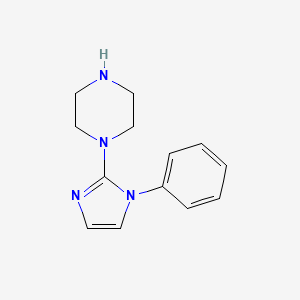
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)

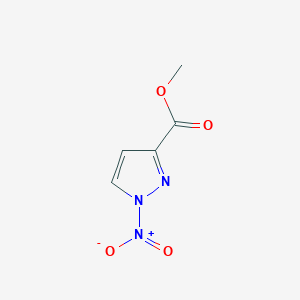
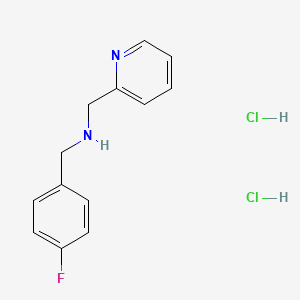


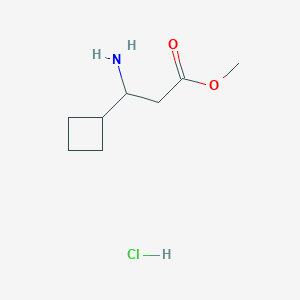
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
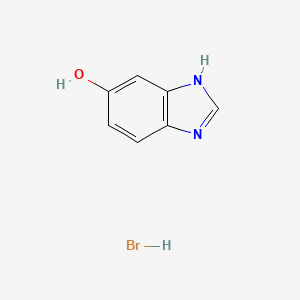
![N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3113834.png)
